Ácido (10-(Naftalen-1-il)antracen-9-il)borónico

Descripción general

Descripción

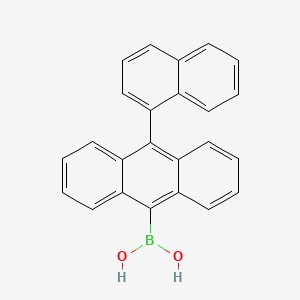

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is an organic compound with the molecular formula C24H17BO2 and a molecular weight of 348.21 g/mol It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to an anthracene ring system substituted with a naphthalene moiety

Aplicaciones Científicas De Investigación

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

Biology: The compound can be employed in the development of fluorescent probes and sensors for biological imaging.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.

Industry: It is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature , indicating that exposure to oxygen or extreme temperatures may affect its stability and efficacy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. For instance, commercially available (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid can be synthesized by reacting 4-(4-bromophenyl)pyridine with tetrakis(triphenylphosphine)palladium(0), potassium phosphate, pseudocumene, t-butyl alcohol, and water under a nitrogen atmosphere .

Industrial Production Methods

While specific industrial production methods for (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic rings are functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the aromatic rings.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid: A simpler boronic acid derivative with a phenyl group instead of the anthracene-naphthalene structure.

Naphthylboronic acid: Contains a naphthalene ring but lacks the anthracene moiety.

Anthracenylboronic acid: Features an anthracene ring with a boronic acid group but without the naphthalene substitution.

Uniqueness

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is unique due to its combined anthracene and naphthalene structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and electronic behavior .

Actividad Biológica

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is a compound of increasing interest in medicinal chemistry and materials science, primarily due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C22H19B

- Molecular Weight : 348.20 g/mol

- Functional Group : Boronic acid, which allows for the formation of covalent bonds with biomolecules.

The compound features a naphthalene moiety linked to an anthracene core, contributing to its photophysical properties that are valuable in organic electronics and potential biological applications.

Anticancer Activity

Research indicates that boronic acids, including (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid, may exhibit anticancer properties. Boronic acids can act as proteasome inhibitors, which are crucial in cancer treatment as they interfere with the degradation of proteins involved in cell cycle regulation. For instance, a study demonstrated that certain boronic acid derivatives showed significant cytotoxicity against various cancer cell lines by inducing apoptosis through the inhibition of proteasome activity .

Sensor Applications

The ability of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid to form complexes with various substrates makes it a candidate for sensor applications. Research has shown that its binding affinity can be leveraged for detecting biomolecules, which is critical in diagnostics. The interactions between this compound and biomolecules may reveal further insights into its biological activity.

Synthesis and Characterization

The synthesis of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid typically involves multi-step organic reactions, including Suzuki-Miyaura coupling methods. Characterization techniques such as NMR, FTIR, and mass spectrometry confirm the structure and purity of the synthesized compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 10-(Naphthalen-2-yl)anthracen-9-ylboronic acid | Structure | Different naphthalene substitution affects electronic properties |

| 9-(Naphthalen-1-yl)-10-anthraceneboronic acid | Structure | Different attachment point may exhibit different reactivity patterns |

| 10-(Phenyl)anthraceneboronic acid | Structure | Contains phenyl instead of naphthalene; potentially different electronic properties |

This table illustrates how variations in structure can influence biological activity and reactivity patterns among related compounds.

Case Studies

- Anticancer Research : A study published in Molecules explored the anticancer effects of boronic acid derivatives on specific cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction .

- Bacterial Resistance : Another investigation highlighted the role of boronic acids in overcoming bacterial resistance mechanisms. It was found that certain derivatives were effective against resistant strains by inhibiting β-lactamases .

- Sensor Development : Research focusing on sensor applications demonstrated how (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid could be utilized for detecting glucose levels by forming reversible complexes with glucose molecules, showcasing its potential in biomedical diagnostics.

Propiedades

IUPAC Name |

(10-naphthalen-1-ylanthracen-9-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17BO2/c26-25(27)24-21-13-5-3-11-19(21)23(20-12-4-6-14-22(20)24)18-15-7-9-16-8-1-2-10-17(16)18/h1-15,26-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQXKNXJNDLXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC5=CC=CC=C54)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630473 | |

| Record name | [10-(Naphthalen-1-yl)anthracen-9-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400607-46-7 | |

| Record name | [10-(Naphthalen-1-yl)anthracen-9-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.